5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Overview
Description
5-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.11748936 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as triazolo[1,5-a]pyrimidine derivatives, have been reported to exhibit important biological and pharmacological activities . They have been employed for the treatment of central nervous system diseases, potent and selective Pim-1 inhibitors, muscle relaxants, and inhibitors of cyclin-dependent kinases .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit inhibitory activity against certain enzymes . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. Inhibition of this enzyme can lead to alterations in cell cycle progression .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range . This suggests that these compounds may have potent effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved via catalyst-free reactions , suggesting that they may be synthesized under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidines have been reported to exhibit significant interactions with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their catalytic activities .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-oxo-N-(4-phenoxyphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16-10-15(23-18(22-16)19-11-20-23)17(25)21-12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,21,25)(H,19,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLBOIWQRKALBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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